molecular formula C7H13N3O2S B3043840 N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide CAS No. 936083-53-3

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

Cat. No.: B3043840
CAS No.: 936083-53-3
M. Wt: 203.26 g/mol
InChI Key: OBAIQRBLSRFFNG-UHFFFAOYSA-N
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Description

N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (CAS 936083-53-3) is a synthetic organic compound of significant interest in medicinal and bioorganic chemistry research. With the molecular formula C 7 H 13 N 3 O 2 S and a molecular weight of 203.26 g/mol, this compound features a unique molecular architecture that combines a tetramethyl-imidazole ring with a sulfonamide functional group . This structure is closely related to other investigated sulfonamide-based heterocycles, which are known for their diverse pharmacological properties . The core research value of this compound lies in its potential as a key intermediate or scaffold for the development of novel bioactive molecules. Sulfonamides are a prominent class in drug discovery, known to act as inhibitors for various enzymes . Specifically, antibacterial sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase , a key target in anti-infective research . Furthermore, nitroimidazole and nitrotriazole sulfonamide analogs have demonstrated promising anti-parasitic activity in preclinical studies, particularly against trypanosomal infections . Researchers are exploring these chemotypes to develop new therapies for neglected tropical diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N,1,2-tetramethylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-6-8-7(5-10(6)4)13(11,12)9(2)3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAIQRBLSRFFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide typically involves the cyclization of amido-nitriles. One such method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring through cyclization of suitable precursors.
  • Introduction of the sulfonamide group via sulfonation reactions.

Biological Applications

The biological activity of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is of significant interest for its potential therapeutic properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows for interactions with bacterial enzymes and receptors, potentially inhibiting their function.

Anticancer Properties

Recent studies have explored the anticancer activities of imidazole-containing compounds. This compound has been rationalized as part of a novel pharmacophore that shows promise in inhibiting cancer cell proliferation .

Case Study:
A study evaluating the antiproliferative effects of various derivatives found that modifications to the imidazole structure significantly enhanced activity against specific cancer cell lines .

Industrial Applications

Beyond medicinal chemistry, this compound is also utilized in industrial applications due to its unique chemical properties.

Material Development

This compound can be used in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific functional properties.

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Application AreaKey Findings/PropertiesReferences
Antimicrobial ActivityExhibits significant inhibition against bacterial growth
Anticancer ActivityPotential to inhibit cancer cell proliferation
Chemical SynthesisVersatile building block for complex organic compounds
Material ScienceUseful in developing advanced polymers and coatings

Mechanism of Action

The mechanism by which N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide and structurally related imidazole-sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Spectral Data (MS/NMR)
This compound C₇H₁₃N₃O₂S 203.26 1,2,N,N-tetramethyl, 4-sulfonamide Not reported Not reported Not available
1-Methyl-2-phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (109) C₃₃H₃₄N₄S₄ 549.0 Methyl, phenyl, dithiocarbamate groups 240–241 63 MS: m/z 549 [M⁺]; NMR: δ 2.35 (s, CH₃)
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b) C₃₄H₃₆N₄S₄ 563.0 Phenyl, dithiocarbamate groups 128–132 55 MS: m/z 563 [M⁺]; NMR: δ 7.2–7.4 (aromatic)
N,N-Dimethyl-1H-imidazole-4-sulfonamide C₅H₁₀N₃O₂S 176.22 N,N-dimethyl, 4-sulfonamide Not reported Not reported Not available
1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide C₂₁H₂₉N₇O₂S 443.57 Quinazolinyl-piperidinyl extension Not reported Not reported Not available
Key Observations:

Substituent Effects on Molecular Weight : The addition of bulky groups (e.g., quinazolinyl-piperidinyl in ) significantly increases molecular weight (>400 g/mol), whereas simpler methyl substitutions (e.g., N,N-dimethyl derivative ) reduce it.

Thermal Stability : Compound 109 exhibits a high melting point (240–241°C), likely due to strong intermolecular interactions from dithiocarbamate groups, contrasting with the lower stability of compound 10b (128–132°C).

Spectral Signatures : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for compounds 109 and 10b confirm substituent identity, but analogous data for this compound remain unreported.

Biological Activity

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

This compound is characterized by its imidazole and sulfonamide functional groups. It is primarily used as a reagent in organic synthesis and catalysis but has also been studied for its biological interactions.

The compound's biological activity is believed to stem from its ability to interact with various biomolecules. Its mechanism involves modulation of enzyme activity and alteration of cellular signaling pathways. Specific molecular targets are still under investigation, but it is known to influence gene expression and cellular processes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

This compound has been evaluated for its anticancer effects. In vitro studies demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold showed promising results against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 8.39 to 21.15 µM .

Case Studies

A notable study investigated the compound's effects on EGFR (epidermal growth factor receptor) mutants in non-small cell lung cancer (NSCLC). The findings revealed that certain imidazole-based inhibitors displayed low nanomolar activity against resistant EGFR mutants, suggesting potential therapeutic applications in overcoming drug resistance .

Research Findings

StudyFindingsApplication
Zhang et al. (2020)This compound derivatives showed potent inhibition of cancer cell proliferation.Anticancer drug development
PMC7730863 (2020)Compounds exhibited selective inhibition of mutant EGFR in NSCLC models.Targeted cancer therapy
Nature Communications (2024)Demonstrated antimicrobial activity against several bacterial strains.Antibiotic development

Q & A

Q. What are the optimal synthetic routes for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, and how can reaction yields be improved?

The compound is synthesized via sulfonation of the imidazole core followed by sequential methylation. Key steps include:

  • Sulfonation : React 1-methylimidazole with chlorosulfonic acid under an inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .
  • Methylation : Use methyl iodide (1.2–1.5 equivalents) in anhydrous DMF at room temperature, with molecular sieves to scavenge moisture .
  • Purification : Neutralize intermediates with aqueous NaOH and recrystallize from ethanol (as in triazole sulfonamide protocols ).
    Yield improvements (>70%) require strict moisture exclusion and stoichiometric control. Reaction progress should be monitored via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR/IR : Use 1^1H/13^13C NMR to confirm methyl group positions and sulfonamide formation. IR peaks near 1350 cm1^{-1} (S=O) and 1150 cm1^{-1} (S-N) validate the sulfonamide group .
  • X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) . ORTEP-3 can generate thermal ellipsoid plots to visualize steric effects from methyl groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s:

  • Electron density distribution : Identify nucleophilic/electrophilic sites using Mulliken charges.
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity; methyl groups may sterically hinder orbital overlap .
  • Solvation effects : Include implicit solvent models (e.g., PCM) to simulate polar environments . Validate results against experimental UV-Vis or cyclic voltammetry data.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Dynamic effects : Discrepancies in NMR (solution) vs. X-ray (solid-state) data may arise from conformational flexibility. Use variable-temperature NMR to assess rotational barriers of methyl groups .
  • Twinned crystals : If X-ray refinement issues occur (e.g., high R-factors), reprocess data with SHELXD for twin-law correction .

Q. What strategies are effective for evaluating the compound’s bioactivity in antimicrobial assays?

  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include positive controls (e.g., ampicillin) and negative controls (DMSO) .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 4,5-diphenylimidazoles ) to assess the impact of methyl groups on membrane permeability.

Q. How can substitution reactions at the sulfonamide group be systematically studied?

  • Nucleophilic substitution : React with amines (e.g., aniline, morpholine) in THF at reflux. Monitor by 19^19F NMR if fluorinated reagents are used .
  • Kinetic studies : Use stopped-flow spectroscopy to measure rate constants. DFT-derived transition states (e.g., NEB method) can explain regioselectivity .

Q. What computational tools are recommended for analyzing steric effects in methyl-substituted imidazoles?

  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., enzymes with hydrophobic pockets).
  • Conformational analysis : Use Gaussian or ORCA to calculate potential energy surfaces for methyl group rotation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

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